molecular formula CHN3O6 B1605510 Trinitromethane CAS No. 517-25-9

Trinitromethane

Cat. No.: B1605510
CAS No.: 517-25-9
M. Wt: 151.04 g/mol
InChI Key: LZGVDNRJCGPNDS-UHFFFAOYSA-N
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Description

It was first obtained in 1857 as the ammonium salt by the Russian chemist Leon Nikolaevich Shishkov . Trinitromethane is a pale yellow crystalline solid with a density of 1.469 g/cm³ and a melting point of 15°C . It is highly acidic, easily forming an intensely yellow anion, (NO₂)₃C⁻, and is known for its explosive properties .

Synthetic Routes and Reaction Conditions:

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where it acts as an oxidizing agent. These reactions often result in the formation of carbon dioxide, nitrogen oxides, and water.

    Reduction: this compound can be reduced to form various nitroalkane derivatives. Common reducing agents include hydrogen gas and metal hydrides.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups. These reactions typically require strong nucleophiles and specific reaction conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are usually carried out in acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used. The reactions are typically conducted in anhydrous solvents.

    Substitution: Nucleophiles such as amines and thiols are used in substitution reactions. The reactions often require elevated temperatures and the presence of a catalyst.

Major Products:

    Oxidation: Carbon dioxide, nitrogen oxides, and water.

    Reduction: Nitroalkane derivatives.

    Substitution: Various substituted nitro compounds.

Scientific Research Applications

Trinitromethane has several scientific research applications, including:

Mechanism of Action

Trinitromethane exerts its effects primarily through its strong oxidizing properties. The compound can readily donate oxygen atoms to other molecules, leading to the formation of various oxidation products. This mechanism is particularly important in its use as an explosive and in the synthesis of high-energy materials. The molecular targets and pathways involved in its action include the oxidation of organic substrates and the formation of reactive intermediates.

Comparison with Similar Compounds

Trinitromethane is unique among nitroalkanes due to its high acidity and strong oxidizing properties. Similar compounds include:

Compared to these compounds, this compound is notable for its relatively simple structure and ease of synthesis, making it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

trinitromethane
Source PubChem
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InChI

InChI=1S/CHN3O6/c5-2(6)1(3(7)8)4(9)10/h1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZGVDNRJCGPNDS-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

C([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-]
Source PubChem
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Molecular Formula

CHN3O6
Record name trinitromethane
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DSSTOX Substance ID

DTXSID3060160
Record name Methane, trinitro-
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Molecular Weight

151.04 g/mol
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Physical Description

White solid; mp = 15 deg C; [Merck Index]
Record name Trinitromethane
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CAS No.

517-25-9
Record name Trinitromethane
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Record name Trinitromethane
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Record name Methane, trinitro-
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Record name TRINITROMETHANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Trinitromethane

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